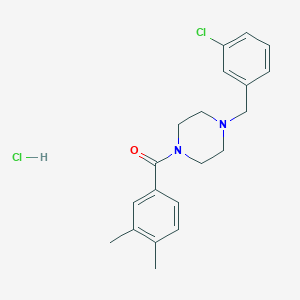![molecular formula C19H23N3O2 B6010899 1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPMP and has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the development of inflammation and cancer. MPMP has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease. MPMP has also been found to have neuroprotective effects, which may help to prevent the development of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPMP in lab experiments include its unique properties and potential therapeutic benefits. MPMP has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, the limitations of using MPMP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on MPMP. One area of research is the development of new drugs that are based on the structure of MPMP. Another area of research is the investigation of the potential therapeutic benefits of MPMP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its potential side effects.
Synthesemethoden
The synthesis of MPMP involves the reaction of 4-methoxyphenethylamine with 3-pyridinemethanol in the presence of acetic anhydride. The resulting product is then reacted with 2-pyrrolidinone to give MPMP. The synthesis of MPMP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MPMP has been the subject of extensive research due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. MPMP has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(pyridin-3-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-6-4-15(5-7-18)8-10-22-14-17(11-19(22)23)21-13-16-3-2-9-20-12-16/h2-7,9,12,17,21H,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBXIKUXVYFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)

![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6010846.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6010855.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B6010860.png)
![N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6010868.png)
![2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6010874.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6010894.png)
![3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
